

terfenadine dosing regimen optimization for efficacy

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Compound Focus: Terfenadine

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Terfenadine Dosing for Research Applications

The table below summarizes the dosing regimens for **terfenadine**'s investigated applications in research models.

Application / Model	In Vitro Dosage	In Vivo Dosage (Mouse Models)	Key Findings	Citation
Colorectal Cancer (HCT116 cells)	5-40 μ M (for MTS assay, flow cytometry, etc.)	10 mg/kg (administered intraperitoneally)	Induced apoptosis, suppressed STAT3 signaling, and retarded tumor growth.	[1]
Non-Small Cell Lung Cancer (A549/EPI-resistant cells)	6-24 μ M (in combination with Epirubicin)	10 mg/kg (combined with Epirubicin 2 mg/kg)	Reversed chemoresistance and epithelial-mesenchymal transition (EMT).	[2]
Melanoma (A375 cells)	10-50 μ M (in serum-deprived vs. complete medium)	Information not specified in search results	Induced apoptosis and autophagy via distinct pathways dependent on culture conditions.	[3]

Application / Model	In Vitro Dosage	In Vivo Dosage (Mouse Models)	Key Findings	Citation
Giardiasis (Giardia lamblia trophozoites)	1-3 μM (IC50 = 1.6 μM after 48h)	Information not specified in search results	Inhibited growth, reduced adhesion to host cells, and caused morphological damage.	[4]

Detailed Experimental Protocols

Here are the methodologies for key experiments examining **terfenadine**'s effects, which you can adapt for your work.

Assessing Cell Viability and Proliferation (MTS Assay)

This method is used to determine the cytotoxic effect of **terfenadine**, as described in studies on colorectal and lung cancer cells [1] [2].

- **Cell Seeding:** Plate cells (e.g., HCT116, A549) in 96-well plates at a density of 1×10^5 cells/mL and allow them to attach overnight.
- **Drug Treatment:** Treat cells with a range of **terfenadine** concentrations (e.g., from 5 μM to 40 μM) for 24-72 hours. Include control wells with culture medium only and vehicle control (e.g., DMSO at a final concentration $\leq 0.05\%$).
- **Viability Measurement:** Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well and incubate for 1-4 hours at 37°C.
- **Data Analysis:** Measure the absorbance at 490 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control cells: $(\text{Experimental Absorbance} / \text{Control Absorbance}) \times 100$. The IC50 value can be determined using non-linear regression analysis.

Analyzing Apoptotic Pathways (Western Blot)

This protocol is critical for elucidating the mechanism of **terfenadine**-induced cell death, as performed in colorectal cancer and melanoma studies [1] [3].

- **Protein Extraction:** After **terfenadine** treatment, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Gel Electrophoresis and Transfer:** Separate equal amounts of protein (20-40 µg) by SDS-PAGE and then transfer onto a PVDF or nitrocellulose membrane.
- **Antibody Incubation:** Block the membrane with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C. Key antibodies used in research include:
 - **Apoptosis:** Cleaved caspase-9, caspase-3, caspase-7, PARP, Bax, Bcl-2, cytochrome c.
 - **Signaling Pathways:** p-STAT3 (Tyr705), STAT3, p-ERK1/2, ERK1/2, p-JAK2, JAK2, p53, Mdm2.
- **Detection:** Incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and analyze band density with software like ImageJ.

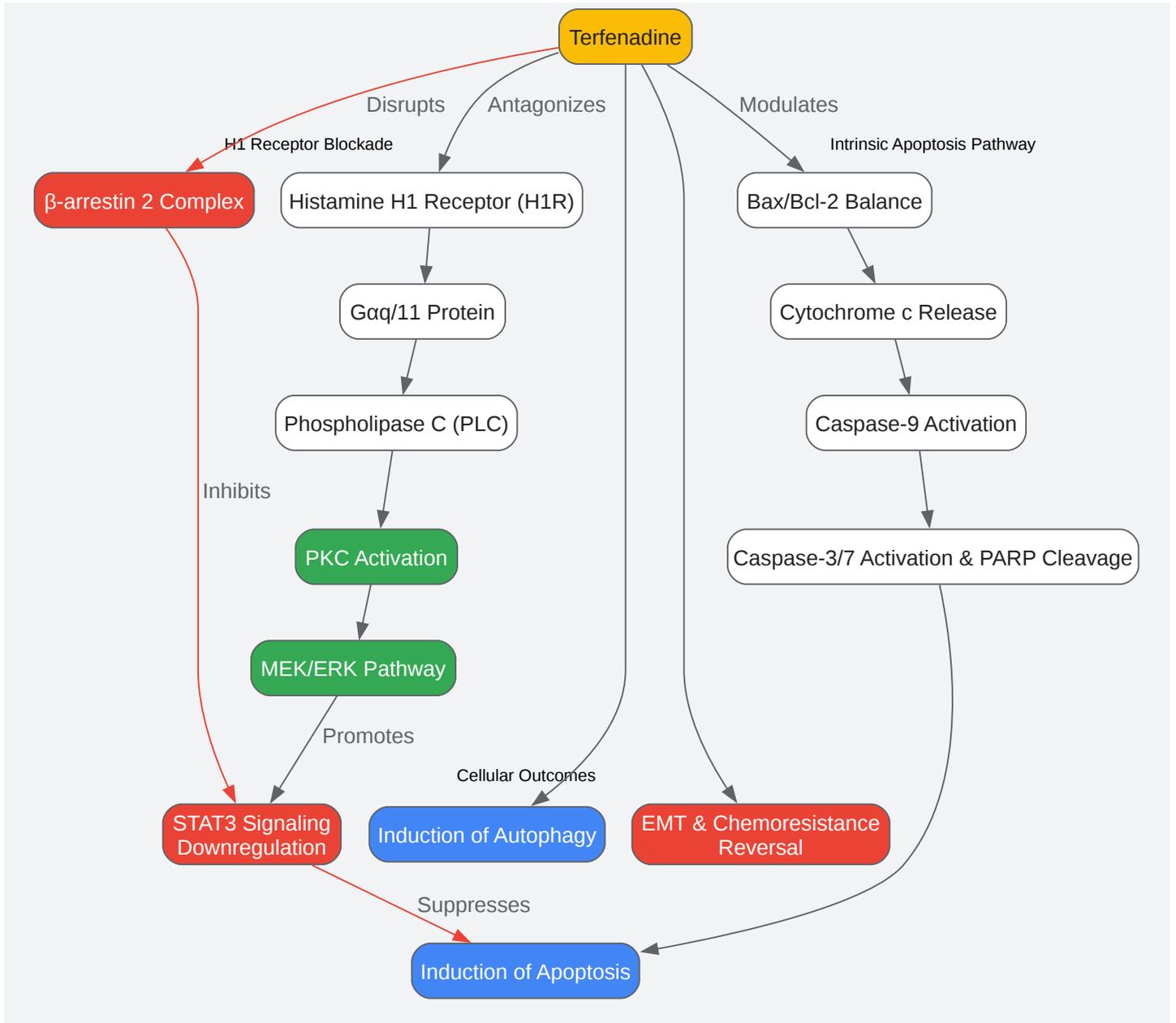
Evaluating In Vivo Efficacy (Tumor Xenograft Model)

The following method, used for colorectal cancer, demonstrates how to test **terfenadine**'s efficacy in a live model [1].

- **Animal Model:** Use immunodeficient mice (e.g., nude or SCID mice).
- **Tumor Inoculation:** Subcutaneously inject HCT116 cancer cells (e.g., 5-10 million cells per mouse) into the flank to establish tumors.
- **Drug Administration:** Once tumors reach a palpable size (e.g., ~100 mm³), randomly allocate mice into control and treatment groups. Administer **terfenadine** (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection daily.
- **Tumor Monitoring:** Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$. Continue the experiment for a predetermined period or until control tumors reach a maximum allowable size.

Mechanisms of Action: Signaling Pathways

Research shows that **terfenadine** induces cancer cell death through multiple pathways. The diagram below synthesizes key mechanisms from colorectal cancer and melanoma studies [1] [3].



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The diagram above illustrates the primary signaling pathways affected by **terfenadine**. Key mechanistic insights include:

- **H1 Receptor Antagonism & Downstream Inhibition:** **Terfenadine**'s primary identified action is blocking the histamine H1 receptor (H1R) [1]. This abrogates G protein-coupled signaling, inhibiting pathways like MEK/ERK and JAK2, which are upstream regulators of the oncogenic transcription factor STAT3. **Terfenadine** also disrupts the formation of the β -arrestin 2 signaling complex, further contributing to STAT3 downregulation [1].
- **Activation of Intrinsic Apoptosis:** A consistent finding across studies is that **terfenadine** promotes mitochondrial apoptosis. It alters the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to cytochrome c release from mitochondria. This triggers a cascade involving caspase-9 and caspase-3, resulting in the cleavage of PARP and execution of apoptosis [1] [3].
- **Additional Death Mechanisms:** Depending on the cell type and conditions, **terfenadine** can also induce autophagy and generate reactive oxygen species (ROS), which can promote cell death [3]. Furthermore, in lung cancer models, it has been shown to reverse the epithelial-mesenchymal transition (EMT), a process linked to metastasis and chemoresistance [2].

Critical Safety Information for Researchers

- **Cardiovascular Toxicity:** **Terfenadine** was withdrawn from the clinical market because it can cause **QT interval prolongation**, leading to serious ventricular arrhythmias (e.g., torsades de pointes) and cardiac arrest [5] [6] [7]. This risk is heightened with overdose, hepatic impairment, or concomitant use with drugs that inhibit its metabolism (e.g., ketoconazole, erythromycin, clarithromycin) [5] [7].
- **Research Considerations:** While preclinical studies use these drugs for mechanistic insight, the cardiac toxicity profile is a significant barrier to clinical translation. Some researchers are exploring derivatives of **terfenadine** to lower cardiac effects while retaining anticancer activity [2].

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